molecular formula C20H24ClNO2 B6190197 N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 2680527-85-7

N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B6190197
CAS No.: 2680527-85-7
M. Wt: 345.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: N-[2-(3-chlorophenyl)ethyl]-2-methyl-2,3-dihydro-1H-inden-2-amine, methoxy groups, and a suitable catalyst.

    Conditions: Conduct the reaction under controlled temperature and pressure to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps. One common method starts with the preparation of the indane backbone, followed by the introduction of the chlorophenyl group and the dimethoxy groups. The final step involves the formation of the amine group.

  • Step 1: Synthesis of Indane Backbone

      Reactants: 2-methyl-1-indanone, methanol, and a suitable acid catalyst.

      Conditions: Reflux the mixture to form 2-methyl-2,3-dihydro-1H-inden-2-ol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(3-chlorophenyl)ethyl]-3-methylbenzamide
  • N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine

Comparison:

  • Structural Similarities: These compounds share a similar core structure with variations in functional groups.
  • Unique Features: this compound is unique due to the presence of both dimethoxy groups and the indane backbone, which may confer distinct chemical and biological properties.

Properties

CAS No.

2680527-85-7

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.